

Methyl 2-acetamido-3-nitrobenzoate chemical properties

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Compound of Interest

Compound Name: Methyl 2-acetamido-3-nitrobenzoate

Cat. No.: B181345

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An In-Depth Technical Guide to **Methyl 2-acetamido-3-nitrobenzoate**: Properties, Synthesis, and Applications

Abstract

Methyl 2-acetamido-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its unique arrangement of an acetamido, a nitro, and a methyl ester group on a benzene ring makes it a valuable and versatile intermediate for the synthesis of complex heterocyclic structures and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a proposed, detailed protocol for its laboratory synthesis, an analysis of its core reactivity, and a discussion of its potential applications in research and drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights into leveraging this compound for advanced organic synthesis.

Core Chemical Identity and Physicochemical Properties

Methyl 2-acetamido-3-nitrobenzoate, identified by CAS Number 95067-27-9, is a key synthetic building block.^{[1][2]} The strategic placement of its functional groups dictates its physical properties and chemical behavior. The presence of both hydrogen bond donors (the N-

H of the amide) and acceptors (the carbonyl and nitro oxygens) influences its melting point and solubility characteristics.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	methyl 2-acetamido-3-nitrobenzoate	[3]
CAS Number	95067-27-9	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₅	[3] [5]
Molecular Weight	238.20 g/mol	[3] [5]
Melting Point	121-122 °C	[5]

| Storage | Room temperature, sealed, dry environment |[\[5\]](#) |

Spectroscopic Profile: A Predictive Analysis

While dedicated, published spectra for **Methyl 2-acetamido-3-nitrobenzoate** are not widely available, a robust spectroscopic profile can be predicted based on the well-established principles of NMR, IR, and MS analysis for its constituent functional groups. This predictive approach is crucial for researchers to validate the synthesis and purity of the compound in a laboratory setting.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present.[\[6\]](#) The spectrum of this molecule would be characterized by several strong, distinct absorption bands.

Table 2: Predicted IR Absorption Bands

Functional Group	Bond	Predicted Absorption Range (cm ⁻¹)	Rationale & Notes
Amide	N-H stretch	3350-3250	A sharp to medium peak, indicative of the secondary amide.
Aromatic C-H	C-H stretch	3100-3000	Weaker absorptions characteristic of sp ² C-H bonds.
Aliphatic C-H	C-H stretch	3000-2850	Absorptions from the methyl groups of the ester and acetyl moieties.
Ester Carbonyl	C=O stretch	~1730	A strong, sharp peak. Its position is influenced by conjugation with the aromatic ring.
Amide Carbonyl	C=O stretch (Amide I)	~1680	A strong, sharp peak, typically at a lower wavenumber than the ester due to resonance.
Nitro Group	N=O asymmetric stretch	1550-1530	A very strong and characteristic absorption.
Nitro Group	N=O symmetric stretch	1355-1315	A strong absorption, confirming the presence of the nitro group. ^[6]

| Amide N-H Bend | N-H bend (Amide II) | 1550-1510 | A medium to strong band, may overlap with the nitro stretch. |

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Proton NMR would provide a clear map of the electronic environment of the hydrogen atoms, confirming the substitution pattern and the presence of all key components. The aromatic region would be particularly informative due to the deshielding effects of the nitro and carbonyl groups.

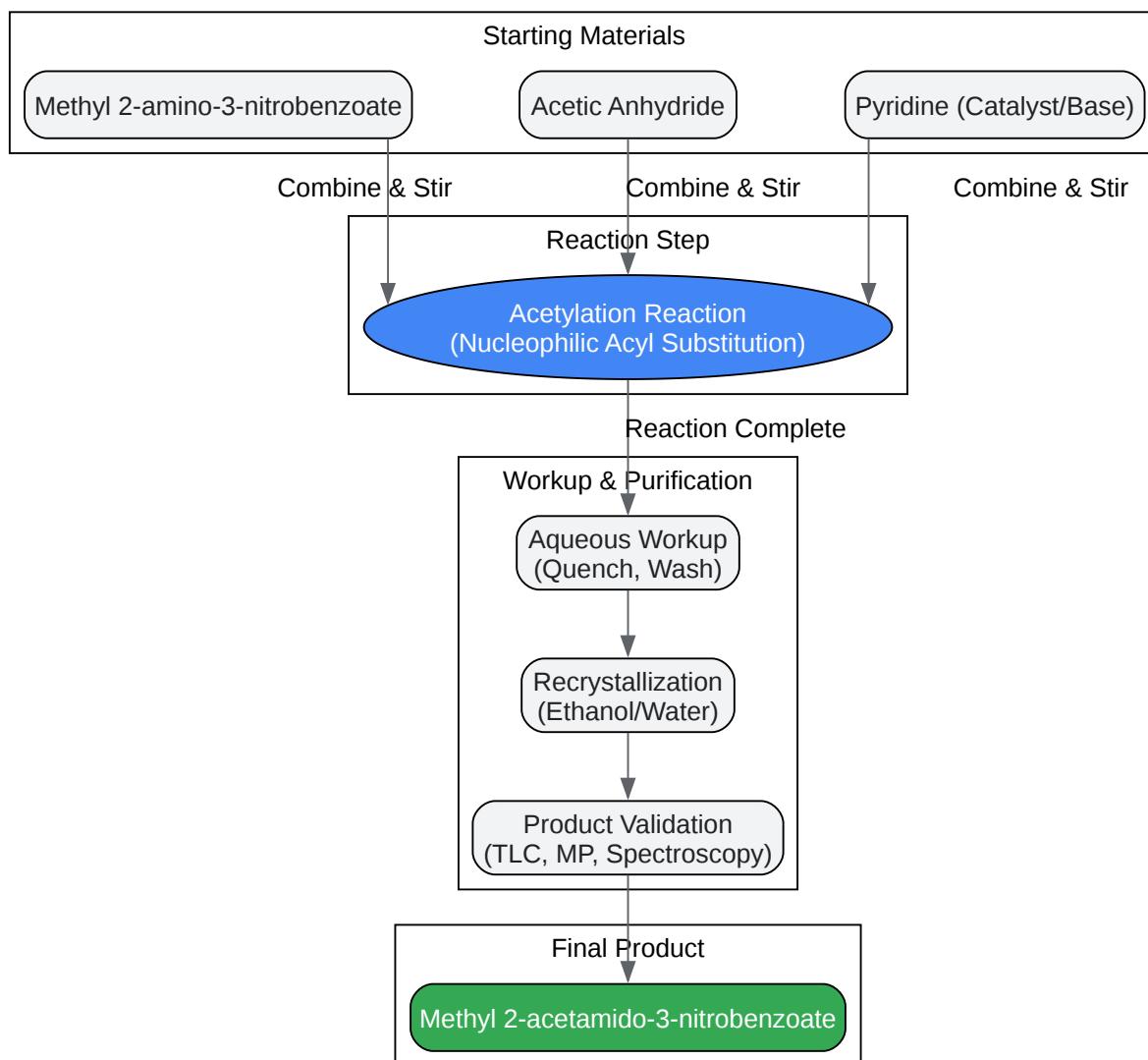
- Aromatic Protons (3H): Expected in the δ 7.5-8.5 ppm range. The specific coupling patterns (doublets, triplets) would confirm the 1,2,3-substitution pattern.
- Amide Proton (1H): A broad singlet, typically in the δ 8.0-9.5 ppm range, whose chemical shift can be concentration and solvent dependent.
- Ester Methyl Protons (3H): A sharp singlet expected around δ 3.9 ppm.
- Acetyl Methyl Protons (3H): A sharp singlet expected around δ 2.2 ppm.

Synthesis and Purification: A Practical Workflow

A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. The most logical and efficient laboratory-scale synthesis of **Methyl 2-acetamido-3-nitrobenzoate** involves the direct acetylation of its precursor, Methyl 2-amino-3-nitrobenzoate.

Proposed Synthetic Pathway

This pathway leverages a common and high-yielding reaction. The amine precursor is readily available, making this a practical choice for most laboratory settings.

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Caption: Proposed workflow for the synthesis of **Methyl 2-acetamido-3-nitrobenzoate**.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step includes rationale, and the final validation confirms the identity and purity of the product.

Objective: To synthesize **Methyl 2-acetamido-3-nitrobenzoate** via acetylation of Methyl 2-amino-3-nitrobenzoate.

Materials:

- Methyl 2-amino-3-nitrobenzoate (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Pyridine (catalytic amount, or as solvent)
- Dichloromethane (DCM) or Ethyl Acetate (reaction solvent)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethanol and Deionized Water (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in a suitable solvent like DCM. Add a catalytic amount of pyridine.
 - **Causality:** Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
- **Addition of Reagent:** Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

- Causality: The reaction is exothermic. Slow addition at a reduced temperature controls the reaction rate, preventing potential side reactions and ensuring safety.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
- Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature workup and ensuring maximum yield.
- Aqueous Workup: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove pyridine, water, saturated NaHCO₃ solution to remove excess acetic acid, and finally with brine.
 - Causality: Each wash is designed to remove specific impurities. The acid wash removes the basic catalyst, while the base wash removes acidic byproducts, leading to a cleaner crude product.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

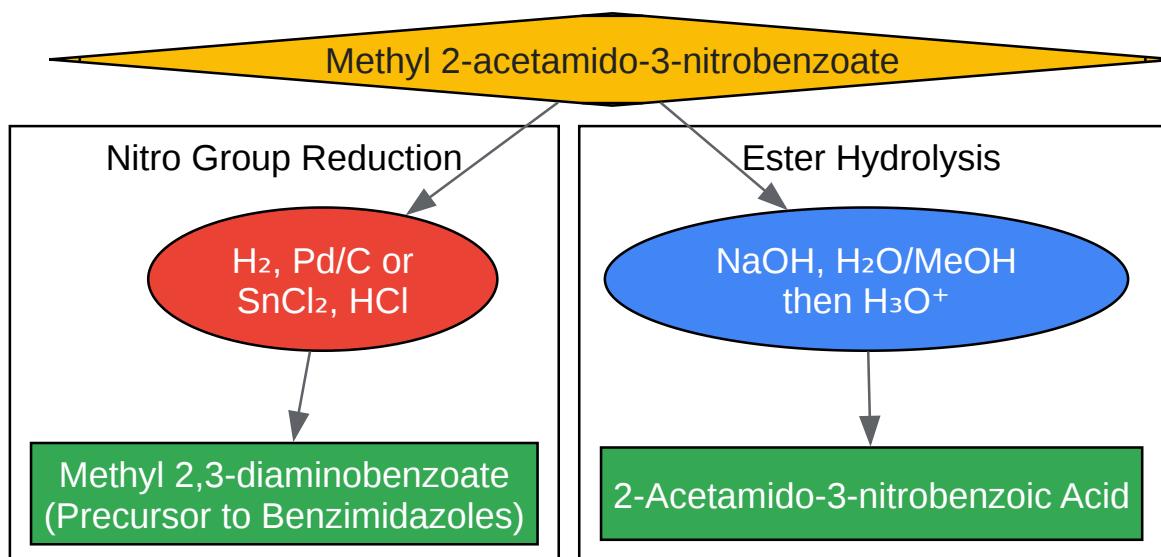
Purification and Validation

- Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
 - Causality: Recrystallization is an effective technique for purifying crystalline solids. The chosen solvent system (ethanol/water) ensures the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution or are removed during hot filtration.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

- Validation:
 - Determine the melting point of the dried crystals. A sharp melting point close to the literature value (121-122 °C) indicates high purity.[5]
 - Acquire ^1H NMR and IR spectra and compare them against the predicted profiles (Section 2) to confirm the chemical structure.

Chemical Reactivity and Synthetic Utility

The utility of **Methyl 2-acetamido-3-nitrobenzoate** stems from the distinct reactivity of its three functional groups, which can be manipulated selectively to build molecular complexity.



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Caption: Key reactivity pathways of **Methyl 2-acetamido-3-nitrobenzoate**.

- Reduction of the Nitro Group: This is arguably the most powerful transformation. The nitro group can be selectively reduced to an amine using various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl_2/HCl). The resulting ortho-phenylenediamine derivative is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

- Hydrolysis of the Ester and Amide: Standard saponification conditions (e.g., NaOH in aqueous methanol) will hydrolyze the methyl ester to a carboxylate. More forcing acidic or basic conditions would be required to hydrolyze the more stable amide bond. This differential reactivity allows for selective manipulation.
- Applications in Drug Discovery: Its primary role is as an intermediate. After reduction of the nitro group, the resulting diamine can be cyclized with various electrophiles to generate libraries of heterocyclic compounds for screening. It is used in research to develop novel compounds with potential antimicrobial, anti-inflammatory, or antioxidant properties.[5]

Safety, Handling, and Storage

Proper handling of **Methyl 2-acetamido-3-nitrobenzoate** is essential for laboratory safety. According to its Safety Data Sheet, the compound presents a specific health hazard.

- GHS Classification: Acute toxicity, Oral (Category 4).[1]
- Hazard Statement: H302 - Harmful if swallowed.[1]
- Precautionary Measures:
 - P264: Wash hands and any exposed skin thoroughly after handling.[1]
 - P270: Do not eat, drink or smoke when using this product.[1]
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

Methyl 2-acetamido-3-nitrobenzoate is more than a simple chemical; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible yet powerful intermediate. The strategic arrangement of its functional groups provides chemists with multiple handles for selective chemical transformations, paving the way for the construction of novel and complex molecular architectures. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity is a key asset in the quest to design and synthesize the next generation of therapeutic agents.

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